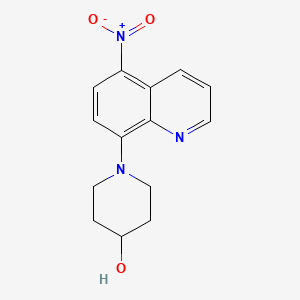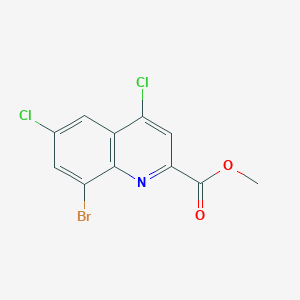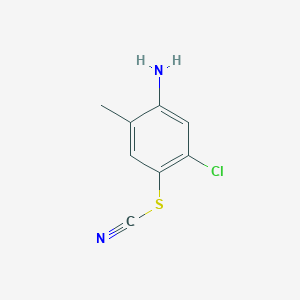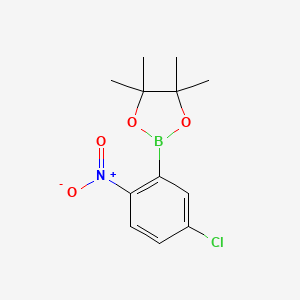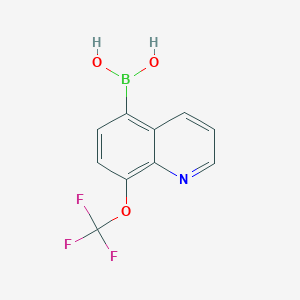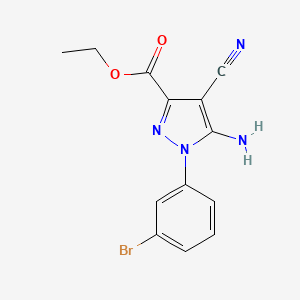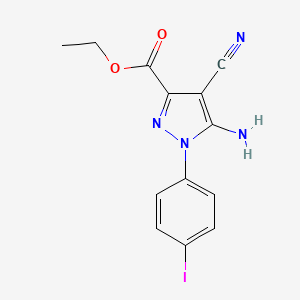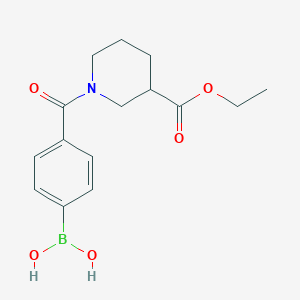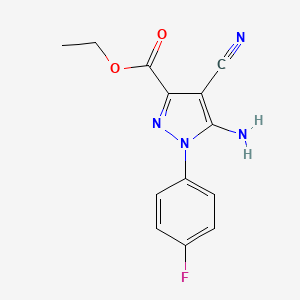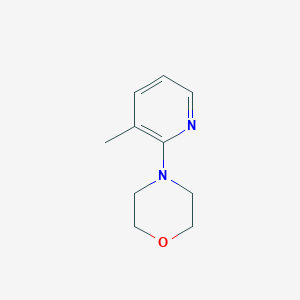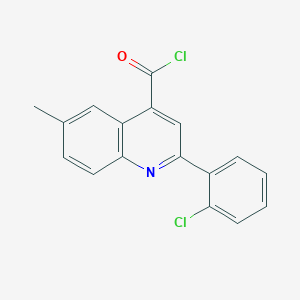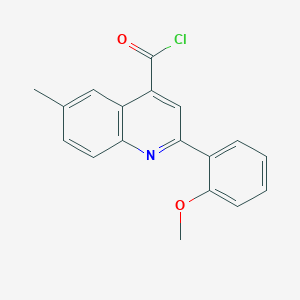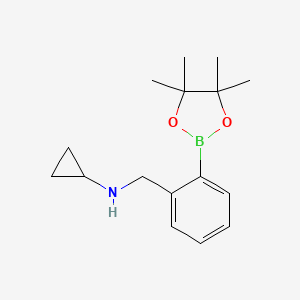![molecular formula C12H17ClN2O2 B1420555 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide CAS No. 331761-39-8](/img/structure/B1420555.png)
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Overview
Description
“2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide” is a chemical compound with the molecular formula C12H17ClN2O2 . It has a molecular weight of 256.73 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is 256.73 , but other properties like boiling point and storage conditions are not specified .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : This compound is used in the synthesis of various novel chemical compounds. For instance, it reacts with aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and further cyclization with thioglycolic acid produces 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamide (Fuloria et al., 2009).
Crystal Structure Analysis : The crystal structure of (2-methyl-phenoxy)-acetohydrazide, a related compound, has been studied, revealing its molecular arrangement and hydrogen bonding patterns (Sharma et al., 2015).
Antimicrobial and Antifungal Evaluation
- Antibacterial and Antifungal Activities : Various derivatives synthesized using this compound have been evaluated for antibacterial and antifungal activities. For instance, certain derivatives showed significant antibacterial activity against strains like Staphylococcus epidermidis and Klebsiella pneumoniae, as well as notable anthelmintic activity against earthworms (Varshney et al., 2014).
Anticancer Research
- Synthesis of Anticancer Agents : Derivatives of 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been synthesized and evaluated for their anticancer activities. Some compounds exhibited strong growth inhibition against various cancer cell lines like gastric, cervical, and breast cancer cells (Şenkardeş et al., 2021).
Other Biological Activities
- Lipase and α-Glucosidase Inhibition : Synthesized compounds using 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide have been screened for their lipase and α-glucosidase inhibition properties. Certain derivatives showed promising results in these activities (Bekircan et al., 2015).
Future Directions
properties
IUPAC Name |
2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-7(2)9-5-10(13)8(3)4-11(9)17-6-12(16)15-14/h4-5,7H,6,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZGQKVYRWISRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



